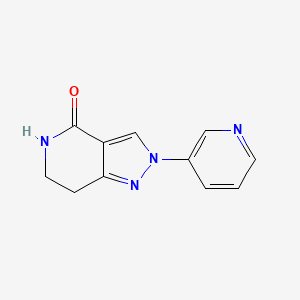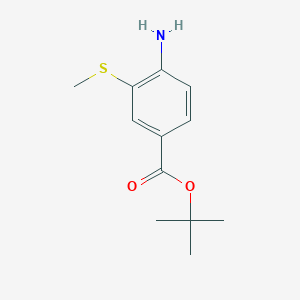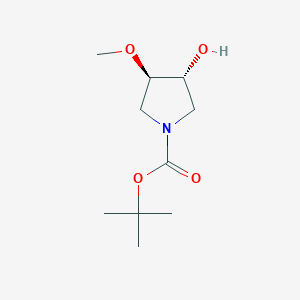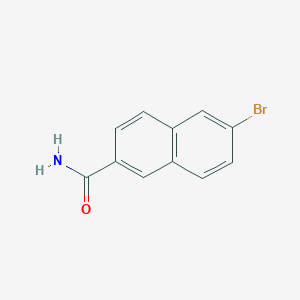![molecular formula C16H15BrN4O2S B2659030 7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797636-35-1](/img/structure/B2659030.png)
7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” is a complex organic molecule that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such complex pyrimidines often involves multiple steps and various reagents. One common method for the synthesis of pyrimidines is the classic Biginelli reaction . This reaction is done by acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture and cooling . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” would include additional functional groups attached to the pyrimidine ring, including a bromophenylsulfonyl group and a methyl group .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold, including our compound of interest. These molecules were evaluated for their cytotoxic effects on various cancer cell lines. Notably, most of the prepared compounds exhibited superior cytotoxic activity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, moderate activity was observed against HepG-2 cells (IC50 range: 48–90 nM). Compound 14 and 15 demonstrated the best cytotoxic activities across all three cell lines .
Apoptosis Induction via CDK Enzyme Inhibition
Compound 16, a thiazolopyrimidine derivative, displayed excellent anticancer activity by inhibiting the CDK enzyme. It induced cell death through apoptosis. This finding highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment .
Anti-Inflammatory Properties
A structure-activity relationship (SAR) study revealed that pyrrolo[2,3-d]pyrimidines, including our compound, exhibited better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines. The introduction of a 4-methoxyphenyl group at position-7 contributed to enhanced activity .
Dual Activity Against Cell Lines and CDK2
Compound 14 demonstrated potent dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Moreover, it exhibited enzymatic inhibitory activity against CDK2/cyclin A2, making it a promising candidate for further investigation .
Bioisosteres with Purines
Fused pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, are considered bioisosteres with purines. Their diverse biological potential makes them intriguing candidates for drug development .
Mechanism of Action
The mechanism of action of pyrimidines can vary widely depending on their specific structure and the biological target they interact with. For instance, some pyrimidines have been found to be effective in inhibiting EGFR (Epidermal growth factor receptor) activity in cancer cells . EGFR plays a vital role in the cellular proliferation process, differentiation, and apoptosis .
properties
IUPAC Name |
11-(2-bromophenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-11-8-16-18-9-12-10-20(7-6-14(12)21(16)19-11)24(22,23)15-5-3-2-4-13(15)17/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMNQAYOBYXSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4Br)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)
![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)

![2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658956.png)



![2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2658966.png)

![[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2658968.png)
![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)